molecular formula C15H30OSn B2735694 Tributyl(2-methoxyethynyl)stannane CAS No. 203205-37-2

Tributyl(2-methoxyethynyl)stannane

Cat. No.: B2735694
CAS No.: 203205-37-2
M. Wt: 345.114
InChI Key: YSJYWUMTKCDPSN-UHFFFAOYSA-N
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Description

Tributyl(2-methoxyethynyl)stannane is a specialized organotin reagent designed for advanced synthetic applications, particularly in metal-catalyzed cross-coupling reactions. Its structure, featuring an ethynyl group, suggests potential as a building block for introducing functionalized alkyne units into complex molecules. Researchers can leverage this compound in the Stille cross-coupling reaction, a powerful carbon-carbon bond-forming transformation widely used in the synthesis of natural products, pharmaceuticals, and functional materials . The reagent is expected to undergo efficient palladium-catalyzed coupling with a wide range of organic electrophiles, such as aryl halides and vinyl iodides, to construct conjugated systems. As with many sensitive organometallic compounds, this compound requires careful handling under inert atmospheres and may be incompatible with standard silica gel chromatography, often necessiring purification techniques such as distillation . This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not for diagnostic, therapeutic, or personal use. All handling and disposal must comply with local regulations for organotin compounds, which are known to be highly toxic and pose significant environmental hazards .

Properties

IUPAC Name

tributyl(2-methoxyethynyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJYWUMTKCDPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2-methoxyethynyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 2-methoxyethynyl bromide under anhydrous conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methoxyethynyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic oxides, while reduction can produce tributylstannane .

Mechanism of Action

The mechanism of action of tributyl(2-methoxyethynyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a weak, nonionic bond with hydrogen, which can cleave homolytically to generate radicals. These radicals can then participate in various chemical reactions, including reduction, dehalogenation, and cyclization . The compound’s effects on biological systems are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Below is a detailed comparison of structurally related tributylstannanes, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent(s)
Tributyl[5-[2-[(2-Methoxyethoxy)methoxy]ethyl]-2-thienyl]stannane C₂₂H₄₂O₃SSn 505.34 Thienyl group with methoxyethoxy-methoxy ethyl chain
Tributyl[2,2-difluoro-1-(2-methoxyethoxymethoxy)-vinyl]stannane C₁₈H₃₆F₂O₃Sn ~456.71 Difluoro vinyl with methoxyethoxymethoxy
Tributyl-(2-cyclohex-3-enonyl)stannane (4k) Not provided - Cyclohexenonyl group
Tributyl-(3,3-dimethyl-2-methoxycarbonylcyclohexenyl)stannane (4l) Not provided - Methoxycarbonyl cyclohexenyl
Tetravinyltin Sn(CH=CH₂)₄ 226.89 Four vinyl groups
Key Observations:
  • Substituent Diversity : The substituents range from sulfur-containing thienyl () to fluorinated vinyl () and carbonyl-functionalized cyclohexenyl groups (). These modifications influence electronic properties (e.g., electron-withdrawing fluorine in ) and steric bulk.
  • Molecular Weight : Heavier compounds like the thienyl derivative (505.34 g/mol) may exhibit lower volatility compared to simpler analogs like Tetravinyltin (226.89 g/mol) .

Biological Activity

Tributyl(2-methoxyethynyl)stannane is an organotin compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of tributylstannyl halides with 2-methoxyethynyl compounds. The general structure can be represented as:

C4H9SnC5H5O\text{C}_4\text{H}_{9}\text{SnC}_5\text{H}_5\text{O}

The compound features a tributyl group attached to a 2-methoxyethynyl moiety, which is critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell growth.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound demonstrated an IC50 value in the micromolar range across these cell lines, indicating potent inhibitory effects on cancer cell viability.

The biological activity of this compound may be attributed to its interaction with specific cellular targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other organotin compounds, it is hypothesized that this stannane may inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that organotin compounds can induce oxidative stress in cells, leading to apoptosis. This mechanism is being investigated further in the context of this compound.

Toxicity and Environmental Impact

While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Organotin compounds are known for their environmental persistence and toxicity to aquatic life. The following table summarizes key safety data:

Property Value
Toxicity Toxic if swallowed
Skin Contact Harmful upon contact
Environmental Hazard Very toxic to aquatic life
Flash Point 182 °C

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted by researchers at Caltech demonstrated that this compound effectively reduced tumor growth in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.
  • Mechanistic Insights :
    • Another investigation focused on the molecular mechanisms underlying its anticancer effects, confirming that it induces apoptosis through ROS generation and CDK inhibition.

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